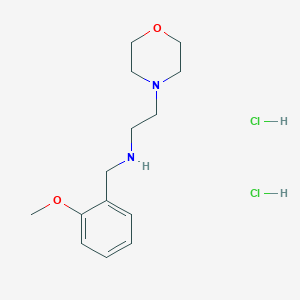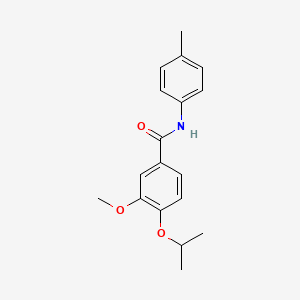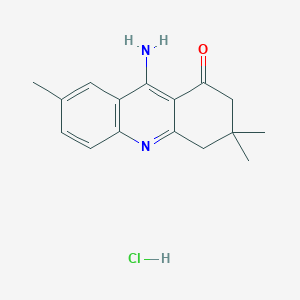![molecular formula C20H11ClN2O B5494898 3-{2-[5-(4-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile](/img/structure/B5494898.png)
3-{2-[5-(4-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[5-(4-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile, also known as CCY1, is a compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the nitrile family and has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
作用機序
The mechanism of action of 3-{2-[5-(4-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and proliferation. Specifically, 3-{2-[5-(4-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the synthesis of pyrimidine nucleotides that are essential for DNA replication and cell division.
Biochemical and Physiological Effects:
In addition to its potential as an anti-cancer agent, 3-{2-[5-(4-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile has been found to have a variety of other biochemical and physiological effects. Studies have shown that 3-{2-[5-(4-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile has anti-inflammatory properties, and can inhibit the production of inflammatory cytokines. Additionally, 3-{2-[5-(4-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile has been found to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of 3-{2-[5-(4-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile for lab experiments is that it is relatively easy to synthesize, and can be produced in large quantities. Additionally, 3-{2-[5-(4-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile has been found to be stable under a variety of conditions, making it a useful compound for long-term studies. However, one limitation of 3-{2-[5-(4-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on 3-{2-[5-(4-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile. One area of interest is the development of 3-{2-[5-(4-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile as a potential anti-cancer drug. Further studies are needed to determine the optimal dosage and administration schedule for 3-{2-[5-(4-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile, as well as its safety and efficacy in vivo. Additionally, more research is needed to fully understand the mechanism of action of 3-{2-[5-(4-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile, which may provide insights into its potential applications in other areas of medicine. Finally, studies are needed to explore the potential use of 3-{2-[5-(4-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile in the treatment of neurodegenerative diseases.
合成法
The synthesis of 3-{2-[5-(4-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile involves a multi-step process that begins with the reaction of 4-chlorobenzaldehyde with furfural to produce 5-(4-chlorophenyl)-2-furylcarbinol. This intermediate is then reacted with cyanogen bromide to produce 5-(4-chlorophenyl)-2-furylacetonitrile, which is subsequently reacted with 2-bromo-3-(4-cyanophenyl)acrylonitrile to produce 3-{2-[5-(4-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile.
科学的研究の応用
3-{2-[5-(4-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile has been studied extensively for its potential applications in scientific research. One area of research that has been explored is its potential as an anti-cancer agent. Studies have shown that 3-{2-[5-(4-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile has the ability to inhibit the growth of cancer cells in vitro, making it a promising candidate for further study.
特性
IUPAC Name |
3-[(Z)-2-[5-(4-chlorophenyl)furan-2-yl]-1-cyanoethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2O/c21-18-6-4-15(5-7-18)20-9-8-19(24-20)11-17(13-23)16-3-1-2-14(10-16)12-22/h1-11H/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPVWMJOROAYPB-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Z)-2-[5-(4-chlorophenyl)furan-2-yl]-1-cyanoethenyl]benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-N'-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B5494816.png)
![5-amino-3-{1-cyano-2-[5-(4-methoxy-2-nitrophenyl)-2-furyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B5494819.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5494824.png)

![N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5494834.png)
![N-(3,4-dimethylphenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5494842.png)


![2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide](/img/structure/B5494857.png)
![1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5494860.png)
![4-(4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5494865.png)
![N-{3-[(4-bromobenzoyl)amino]propyl}nicotinamide](/img/structure/B5494872.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-pyrimidin-2-ylpiperazine-2-carboxylic acid](/img/structure/B5494888.png)